4-iodo-N-methyl-2-nitroaniline

Overview

Description

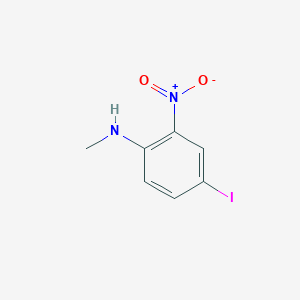

4-Iodo-N-methyl-2-nitroaniline is a substituted nitroaniline derivative with the molecular formula C₇H₆IN₃O₂, featuring an iodine atom at the para position (C4), a nitro group (-NO₂) at the ortho position (C2), and a methyl group (-CH₃) attached to the nitrogen atom (N-methyl).

The iodine substituent enhances molecular polarizability and may influence crystal packing, as observed in structurally similar iodo-nitroanilines like 2-iodo-4-nitroaniline, which exhibits multiple polymorphs with distinct optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-methyl-2-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:

Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

Methylation: The amino group of the nitroaniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium nitrite, copper(I) cyanide.

Major Products:

Reduction: 4-Iodo-N-methyl-2-aminoaniline.

Substitution: 4-Nitro-N-methyl-2-iodobenzonitrile.

Scientific Research Applications

Chemical Intermediates

4-Iodo-N-methyl-2-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds for research and industrial applications .

Biological Studies

In biological research, this compound can be utilized as a probe in biochemical assays and for studying enzyme interactions. Its unique structure allows it to interact with specific biological targets, facilitating investigations into enzyme kinetics and mechanisms .

Material Science

The compound has been shown to enhance the thermal stability of nitrocellulose when added to it. This interaction increases the activation energy for thermal decomposition, making it useful in applications where enhanced thermal stability is desired .

Case Study 1: Interaction with Nitrocellulose

A study demonstrated that incorporating this compound into nitrocellulose formulations significantly improved thermal stability. The addition led to a measurable increase in the activation energy required for decomposition, indicating potential applications in safer explosive materials or thermal protective coatings.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted that this compound could serve as a useful tool for probing enzyme activity. By modifying the compound's structure, researchers were able to observe changes in enzyme kinetics, providing insights into enzyme mechanisms and substrate specificity .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-iodo-N-methyl-2-nitroaniline depends on the specific application. In chemical reactions, the nitro group is an electron-withdrawing group that influences the reactivity of the benzene ring. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-iodo-N-methyl-2-nitroaniline, highlighting substituent effects, molecular weights, and functional properties:

Key Structural and Functional Insights:

Substituent Effects on NLO Activity: Electron-withdrawing groups (e.g., -NO₂, -I) enhance molecular hyperpolarizability (β), critical for second-harmonic generation (SHG). For example, N-benzyl-2-methyl-4-nitroaniline exhibits doubled SHG intensity compared to MNA due to extended π-conjugation and steric effects from the benzyl group . The iodine atom in this compound likely increases polarizability, similar to 2-iodo-4-nitroaniline, which shows solvent-mediated polymorphic transformations affecting SHG efficiency .

Solvent and Crystal Growth :

- Polar solvents (e.g., acetone, DMF) influence crystal morphology and THz generation efficiency. For instance, N-benzyl-2-methyl-4-nitroaniline grown in polar aprotic solvents exhibits preferential growth along specific crystallographic axes, enhancing optical quality .

- Solvent-solute interactions in N-methyl-2-nitroaniline alter electronic absorption spectra, emphasizing the role of selective solvation and hydrogen bonding .

Thermal and Chemical Stability :

- N-Alkyl groups (e.g., N-methyl, N-benzyl) improve thermal stability by reducing intermolecular hydrogen bonding, as seen in N-benzyl-MNA, which retains phase-matching ability up to 120°C .

Nonlinear Optical (NLO) Properties

- Charge Transfer Dynamics: Substituents like methoxy (-OCH₃) and nitro (-NO₂) in 4-methoxy-2-nitroaniline facilitate intramolecular charge transfer (ICT), as evidenced by UV-vis and FT-Raman spectra. Density functional theory (DFT) calculations confirm enhanced β values in such systems .

- Iodine’s Role: Iodo-substituted nitroanilines (e.g., 2-iodo-4-nitroaniline) exhibit polymorphism, with the monoclinic form showing superior SHG activity due to optimized alignment of dipole moments .

Biological Activity

4-Iodo-N-methyl-2-nitroaniline (C8H8IN3O2) is an organic compound that has garnered attention due to its potential biological activities. This compound features an iodine atom, a methyl group, and a nitro group attached to an aniline structure. The unique arrangement of these functional groups suggests a range of possible interactions within biological systems, making it a candidate for further research in pharmacology and toxicology.

This compound is characterized by the following molecular structure:

- Molecular Formula : C8H8IN3O2

- Molecular Weight : 277.07 g/mol

- Functional Groups : Nitro group (-NO2), Iodine atom (I), Amino group (-NH2)

The presence of the iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution reactions, while the nitro group contributes to its electrophilic nature.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against various pathogens .

Cytotoxicity and Carcinogenic Potential

Studies on related compounds have shown increased incidences of hemangioma and hemangiosarcoma upon prolonged exposure in laboratory animals. This suggests that this compound may also possess similar cytotoxic properties, necessitating careful evaluation of its safety profile .

Enzyme Interaction

The compound is hypothesized to interact with various enzymes, influencing metabolic pathways. Such interactions can lead to either inhibition or activation of specific biochemical processes, which may have implications for drug development .

Study on Toxicity

A study conducted on the effects of N-methyl-4-nitroaniline (MNA), a related compound, reported significant adverse effects including methemoglobinemia and anemia in exposed subjects. This raises concerns about the potential toxicity of this compound and its derivatives .

Environmental Impact

Research has also focused on the aerobic degradation of similar nitroanilines, indicating that microbial communities can metabolize these compounds under specific conditions. This highlights the importance of understanding both the biological activity and environmental fate of such chemicals .

Comparative Analysis Table

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C8H8IN3O2 | Antimicrobial, potential cytotoxicity | Requires further toxicological studies |

| N-Methyl-4-nitroaniline | C7H8N2O2 | Cytotoxic effects noted | Linked to hemangioma in animal studies |

| 4-Bromo-N-methyl-2-nitroaniline | C8H8BrN3O2 | Similar antimicrobial properties | Comparison with halogenated analogs |

Properties

IUPAC Name |

4-iodo-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMBFXLLXQGQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.